6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid
Overview
Description
6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a carboxylic acid group and a phenoxy group, which is further substituted with a methyl and an isopropyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methyl-4-(propan-2-yl)phenol and 3-bromopyridine-5-carboxylic acid.
Reaction Steps: The phenol is first converted to its corresponding bromide derivative, followed by a nucleophilic substitution reaction with 3-bromopyridine-5-carboxylic acid.
Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors, ensuring precise control of temperature and pressure.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.
Reduction: The pyridine ring can undergo reduction to form pyridine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles like bromine or nitric acid are used under acidic conditions.
Major Products Formed:
Oxidation Products: Amides, esters, and carboxylic acids.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context, but it generally involves binding to the active site of the target molecule, leading to modulation of its activity.
Comparison with Similar Compounds
3-Methyl-4-(propan-2-yl)phenol
3-Bromopyridine-5-carboxylic acid
Pyridine derivatives
Uniqueness: Unlike its similar compounds, 6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid has a unique combination of functional groups that allow for diverse chemical reactions and applications.
Properties
IUPAC Name |
6-(3-methyl-4-propan-2-ylphenoxy)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10(2)14-6-5-13(8-11(14)3)20-15-7-4-12(9-17-15)16(18)19/h4-10H,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFZOMKBSJITPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=C(C=C2)C(=O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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